4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-14-23-19-13-17(24-21(26)15-7-9-16(22)10-8-15)11-12-20(19)25(14)18-5-3-2-4-6-18/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSACGQCGYOOMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide typically involves multiple steps:
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Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For instance, 2-methyl-1-phenyl-1H-benzo[d]imidazole can be prepared by reacting o-phenylenediamine with 2-methylbenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.
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Amidation: : The final step involves the formation of the benzamide group. This can be done by reacting the brominated benzimidazole with 4-aminobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters and purification processes such as crystallization or chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The benzimidazole ring can participate in redox reactions. For example, it can be oxidized to form N-oxides or reduced to form dihydro derivatives.
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Coupling Reactions: : The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: N-oxides or other oxidized forms of the benzimidazole ring.
Reduction Products: Dihydro derivatives of the benzimidazole ring.
Coupling Products: Complex molecules formed by the addition of various aryl or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and benzamide group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table compares 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide with key analogs from the literature:
Key Observations:
Bromine Substituents : Bromine at the para position (as in compound 9c and the target molecule) improves hydrophobic interactions and may enhance binding to biological targets, as evidenced by docking studies .
Bioactivity : Benzimidazole-benzohydrazide derivatives (e.g., 3a-3b ) exhibit antimicrobial activity, suggesting that the benzamide linkage is critical for targeting microbial enzymes .
Spectroscopic and Crystallographic Characterization
- NMR/IR : Benzimidazole derivatives consistently show aromatic proton signals at δ 7.0–8.5 ppm and carbonyl stretches near 1650–1700 cm⁻¹ .
- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) has been widely used to resolve crystal structures of similar compounds, confirming planar benzimidazole cores and substituent orientations .
Biological Activity
4-Bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 2-methyl-1-phenyl-1H-benzo[d]imidazole. The reaction conditions often include the use of bases such as triethylamine in solvents like dichloromethane. The product is purified through recrystallization or chromatography.
Anticancer Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. A study on related compounds demonstrated that they inhibit fibroblast growth factor receptor (FGFR) signaling pathways, crucial for cancer cell proliferation. For instance, one derivative showed an IC50 value of 1.36 µM against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been observed that these compounds can induce apoptosis in cancer cells by disrupting the phosphorylation of critical proteins such as ERK and PLCγ1. Molecular docking studies suggest that these compounds effectively bind to FGFR1, forming multiple hydrogen bonds, thereby stabilizing the interaction and enhancing inhibitory activity .
Case Studies
Case Study 1: Inhibition of FGFR in NSCLC
A series of experiments were conducted using NSCLC cell lines to evaluate the efficacy of this compound derivatives. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 1 µM. Flow cytometry analysis revealed that treated cells exhibited G2 phase arrest and increased apoptosis rates compared to untreated controls .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of the benzamide moiety in enhancing biological activity. Variations in substituents on the benzimidazole ring have shown to modulate potency and selectivity towards FGFR inhibition. Substituents that enhance electron density on the aromatic ring generally improve activity, demonstrating a clear link between chemical structure and biological function .
Data Summary
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| C9 | FGFR Inhibition | 1.36 | Apoptosis induction, G2 arrest |
| 4-Bromo-N-(2-methyl...) | Antiproliferative | 2.14 | Inhibition of ERK phosphorylation |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide?
Methodological Answer:
The synthesis typically involves coupling a brominated benzamide moiety with a substituted benzimidazole precursor. Key steps include:
- Condensation Reactions : Use of 2-methyl-1-phenyl-1H-benzo[d]imidazol-5-amine with 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C for 1–2 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Validation : Confirmation via melting point, IR (C=O stretch ~1650 cm⁻¹), and ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm) .
Advanced: How can crystallographic challenges (e.g., twinning or low resolution) in structural determination of this compound be addressed?
Methodological Answer:
- Data Collection : Use high-flux synchrotron radiation or a Bruker SMART X2S diffractometer with a microfocus tube for enhanced resolution .
- Software Tools : SHELXL for refinement, especially for handling twinning (e.g., using HKLF 5 format) or disorder. The Hooft parameter in SHELXL can validate anisotropic displacement parameters .
- Validation : Check R-factor convergence (target < 0.05) and residual electron density maps. Cross-validate with Hirshfeld surface analysis to resolve ambiguities .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the benzimidazole NH (δ ~12.5 ppm, broad), methyl group (δ ~2.5 ppm, singlet), and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR should show the benzamide carbonyl at ~165 ppm .
- IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ calculated for C₂₁H₁₇BrN₃O: 418.0521) to verify molecular weight .
Advanced: How can computational docking studies predict the biological activity of this compound against specific targets?
Methodological Answer:
- Target Selection : Prioritize receptors where benzimidazoles show affinity (e.g., kinase inhibitors, GPCRs). Use databases like PDB for template structures.
- Software : AutoDock Vina or Schrödinger Suite for molecular docking. Parameterize the bromine atom with accurate van der Waals radii.
- Validation : Compare docking poses with known active analogues (e.g., razaxaban derivatives) and validate via MD simulations (100 ns) to assess binding stability .
Advanced: How to resolve contradictions in experimental data (e.g., conflicting NMR or crystallographic results)?
Methodological Answer:
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
- X-ray Diffraction : If crystallizable, compare experimental and DFT-optimized structures to identify conformational discrepancies .
- Elemental Analysis : Verify %C/H/N/Br to rule out impurities (e.g., <0.4% deviation from theoretical values) .
Advanced: What structural modifications enhance selectivity or potency in analogues of this compound?
Methodological Answer:
- SAR Strategies :
- In Vitro Testing : Assay against isoforms (e.g., cytochrome P450 enzymes) to assess selectivity .
Basic: What analytical methods ensure batch-to-batch consistency and purity?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA), UV detection at 254 nm. Target >98% purity with retention time matching a reference standard .
- Elemental Analysis : Confirm %C/H/N/Br within ±0.3% of theoretical values.
- TGA/DSC : Monitor decomposition profiles (e.g., sharp melting endotherm ~185°C) to detect polymorphic variations .
Advanced: How does the compound’s stability under varying pH or temperature conditions impact experimental design?
Methodological Answer:
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC. Benzimidazoles are prone to hydrolysis in acidic conditions .
- Thermal Stability : Use TGA to identify decomposition onset (>200°C suggests suitability for high-temperature reactions) .
- Storage : Recommend anhydrous, dark conditions at –20°C to prevent bromine displacement or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
